4-Amino-5-bromonicotinic acid
Overview
Description
4-Amino-5-bromonicotinic acid is not directly discussed in the provided papers, but it is structurally related to 4-aminonicotinic acid, which is a key synthetic intermediate for therapeutic drugs aimed at treating cardiovascular and cerebrovascular diseases . The presence of a bromine atom at the 5-position on the nicotinic acid ring would likely influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of 4-aminonicotinic acid, which is structurally similar to 4-amino-5-bromonicotinic acid, involves a novel four-step route starting from isoquinoline . The process begins with the oxidation of isoquinoline to yield 3,4-pyridine dicarboxylic acid. This intermediate then undergoes intramolecular dehydration using acetic anhydride to form 3,4-pyridine dicarboxylic anhydride. Subsequent ammonolysis and Hofmann rearrangement reactions introduce the amino group at the C(4) position, resulting in the formation of 4-aminonicotinic acid. The reaction conditions for the ammonolysis and Hofmann rearrangement have been optimized for large-scale production, highlighting the process's suitability for industrial applications due to its low cost, safe operation, and simple separation and purification steps .
Molecular Structure Analysis
While the molecular structure of 4-amino-5-bromonicotinic acid is not directly analyzed in the provided papers, the structural elucidation of related compounds, such as triorganotin derivatives of 4-aminobenzoate, has been reported . These studies involve crystal structure determinations and solid-state vibrational and gamma-emission spectroscopic evidence, which provide insights into the local and overall molecular structure of the compounds. The existence of more than one tin environment suggests different carboxylate coordination modes within these compounds . By analogy, the molecular structure of 4-amino-5-bromonicotinic acid would likely exhibit unique characteristics due to the presence of the bromine substituent.
Chemical Reactions Analysis
The chemical reactions involving 4-aminonicotinic acid derivatives, such as those used in the synthesis of triorganotin esters, indicate that the amino group can participate in various chemical transformations . Although the specific reactions of 4-amino-5-bromonicotinic acid are not detailed in the provided papers, the presence of both amino and bromo substituents would provide reactive sites for further chemical modifications, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-5-bromonicotinic acid can be inferred to some extent from the properties of 4-aminonicotinic acid. The high purity (98% HPLC) of the synthesized 4-aminonicotinic acid suggests that it has well-defined physical properties, which are crucial for its use as a pharmaceutical intermediate . The presence of a bromine atom in 4-amino-5-bromonicotinic acid would affect its physical properties, such as melting point, solubility, and stability, as well as its chemical reactivity, particularly in electrophilic aromatic substitution reactions.
Scientific Research Applications
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Chemical Biology and Medicinal Chemistry
- 4-Amino-5-bromonicotinic acid is used in the field of chemical biology and medicinal chemistry .
- It is involved in boronic acid-based dynamic click chemistry, which has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- The mechanism of reversible kinetics of this compound and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry have been highlighted .
- The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
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Biochemical Reagent
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Multifunctional Coordination Compounds
- 4-Amino-5-bromonicotinic acid is used to prepare multifunctional coordination compounds based on lanthanide ions .
- These compounds are synthesized by simple hydrothermal routes and possess different structures and dimensionalities .
- They show interesting magnetic and luminescence properties .
- These new compounds have potential applications in the field of luminescent materials with biomedical applications .
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Synthesis of 3-guanidinomethyl-5-iodopyridine
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Boronic Acids in Medicinal Chemistry
- Boronic acids, such as 4-Amino-5-bromonicotinic acid, have been studied in medicinal chemistry .
- They have shown various activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
- The synthetic processes used to obtain these active compounds are also referred .
- The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
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Synthesis of Other Chemical Compounds
Safety And Hazards
properties
IUPAC Name |
4-amino-5-bromopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWXBQBQGAZHEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615664 | |
Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromonicotinic acid | |
CAS RN |
52834-08-9 | |
Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-bromopyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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